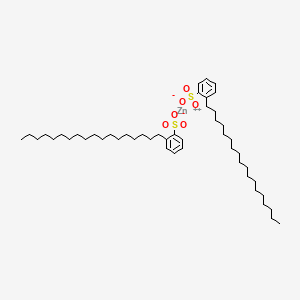
Cadmium(2+) (R)-12-hydroxyoctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium(2+) ®-12-hydroxyoctadecanoate is a coordination compound formed by the interaction of cadmium ions with ®-12-hydroxyoctadecanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cadmium(2+) ®-12-hydroxyoctadecanoate typically involves the reaction of cadmium salts, such as cadmium chloride or cadmium nitrate, with ®-12-hydroxyoctadecanoic acid in an appropriate solvent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CdCl2+2(R)-12-hydroxyoctadecanoic acid→Cadmium(2+) (R)-12-hydroxyoctadecanoate+2HCl
Industrial Production Methods
Industrial production of Cadmium(2+) ®-12-hydroxyoctadecanoate may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors, automated mixing systems, and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Cadmium(2+) ®-12-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the ®-12-hydroxyoctadecanoate ligand can be oxidized to form a ketone or carboxylic acid.
Reduction: The cadmium ion can be reduced to metallic cadmium under certain conditions.
Substitution: The cadmium ion can be replaced by other metal ions in a ligand exchange reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) can be used.
Substitution: Ligand exchange reactions can be facilitated by using chelating agents like ethylenediaminetetraacetic acid (EDTA).
Major Products
Oxidation: Formation of cadmium(2+) ®-12-oxooctadecanoate.
Reduction: Formation of metallic cadmium and ®-12-hydroxyoctadecanoic acid.
Substitution: Formation of new metal complexes with different metal ions.
Wissenschaftliche Forschungsanwendungen
Cadmium(2+) ®-12-hydroxyoctadecanoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of cadmium-containing materials and catalysts.
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of advanced materials with specific properties, such as luminescence or conductivity.
Wirkmechanismus
The mechanism of action of Cadmium(2+) ®-12-hydroxyoctadecanoate involves its interaction with biological molecules and cellular components. Cadmium ions can bind to proteins and enzymes, altering their structure and function. This can lead to disruptions in cellular processes, such as oxidative stress, signal transduction, and gene expression. The hydroxyoctadecanoate ligand may also play a role in modulating the compound’s effects by influencing its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cadmium(2+) ®-12-oxooctadecanoate
- Cadmium(2+) ®-12-hydroxyoctadecanoate
- Cadmium(2+) ®-12-hydroxyoctadecanoate
Uniqueness
Cadmium(2+) ®-12-hydroxyoctadecanoate is unique due to the presence of the hydroxyl group in the ®-12-hydroxyoctadecanoate ligand, which can participate in hydrogen bonding and other interactions. This can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other cadmium complexes.
Eigenschaften
CAS-Nummer |
38517-19-0 |
|---|---|
Molekularformel |
C36H70CdO6 |
Molekulargewicht |
711.4 g/mol |
IUPAC-Name |
cadmium(2+);(12R)-12-hydroxyoctadecanoate |
InChI |
InChI=1S/2C18H36O3.Cd/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2/t2*17-;/m11./s1 |
InChI-Schlüssel |
GZAFZVLKVLWJJD-NCTGSHGJSA-L |
Isomerische SMILES |
CCCCCC[C@H](CCCCCCCCCCC(=O)[O-])O.CCCCCC[C@H](CCCCCCCCCCC(=O)[O-])O.[Cd+2] |
Kanonische SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


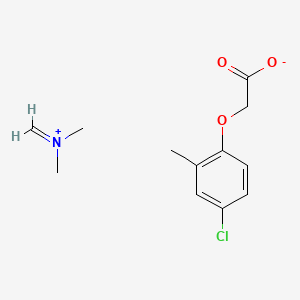


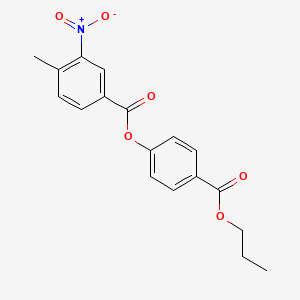
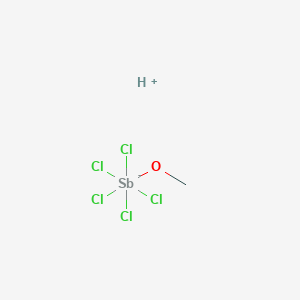

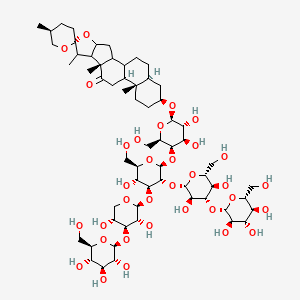
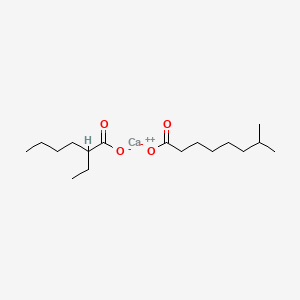
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)
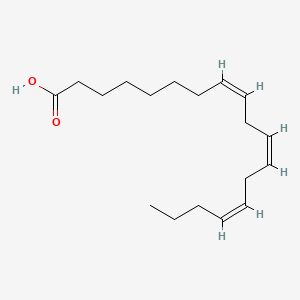
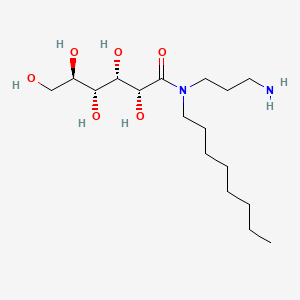
![Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-](/img/structure/B12654129.png)
